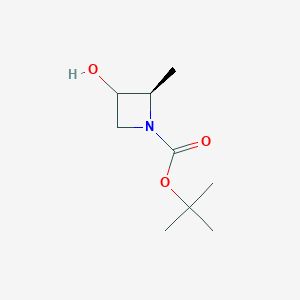

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate

Description

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is a chiral azetidine derivative widely employed as a heterocyclic building block in pharmaceutical synthesis. Its molecular formula is C₉H₁₇NO₃ (molecular weight: 187.24 g/mol), and it is characterized by a four-membered azetidine ring substituted with a tert-butyloxycarbonyl (Boc) protecting group, a hydroxyl group at position 3, and a methyl group at position 2 with (2R) stereochemistry . The compound’s CAS number is 2231670-04-3, and it is typically supplied with a purity of ≥97% for research applications .

Azetidines are increasingly favored in drug discovery due to their conformational rigidity, metabolic stability, and ability to mimic peptide bonds. This compound’s hydroxyl and Boc-protected amine groups make it a versatile intermediate for synthesizing bioactive molecules, particularly in kinase inhibitors and protease-targeting therapeutics .

Properties

IUPAC Name |

tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3/t6-,7?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBLFUJCDADLZAJ-ULUSZKPHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(CN1C(=O)OC(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 2-methylazetidine-1-carboxylate with an appropriate oxidizing agent to introduce the hydroxy group at the 3-position. Common reagents used in this process include tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . Another method involves the use of flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds .

Industrial Production Methods

Industrial production of this compound may utilize continuous flow processes to enhance efficiency and sustainability. These methods often employ microreactor technology to achieve high yields and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.

Substitution: Replacement of functional groups with other groups, often facilitated by nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide, reducing agents such as lithium aluminum hydride, and nucleophiles like cyanide ions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more hydroxylated derivatives, while reduction could produce less oxidized forms of the compound.

Scientific Research Applications

Organic Chemistry

In organic chemistry, tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate serves as a building block for synthesizing more complex molecules. Its unique structural features enable chemists to explore various chemical transformations.

Pharmaceutical Development

The compound is being investigated for its potential therapeutic properties. Its structural characteristics may allow it to interact with biological targets, including enzymes involved in metabolic pathways.

Case Study: Enzyme Interaction

A study demonstrated that this compound exhibited moderate to high binding affinity with specific metabolic enzymes, suggesting its potential role in metabolic regulation.

Materials Science

In the industrial sector, this compound can be utilized in producing advanced materials such as polymers and coatings due to its stability and reactivity. Its unique properties make it suitable for applications requiring durable and reactive materials.

Research indicates that this compound may exhibit biological activity through interactions with various biological targets. Investigations into its effects on cellular signaling pathways have shown that it could modulate key signaling molecules, influencing cellular responses to stimuli.

Case Study: Cellular Signaling

Preliminary investigations suggest that the compound can influence cellular signaling pathways, potentially impacting therapeutic strategies for diseases involving metabolic dysregulation.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as oxidation and reduction, which can modify its structure and activity . These interactions may involve binding to enzymes or receptors, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Observations :

- Stereochemical Influence : The (2R) configuration in the target compound enhances its compatibility with chiral catalysts in asymmetric synthesis compared to (2S) isomers, which may exhibit lower enantiomeric excess in certain reactions .

- Hydroxyl Group Reactivity : The 3-hydroxy group’s spatial orientation (e.g., (2R,3R) vs. (2R,3S)) affects hydrogen-bonding interactions in crystal structures, influencing solubility and crystallization efficiency .

- Synthetic Yields : Diastereoselective synthesis methods (e.g., Baldwin’s rules) yield varying ratios of stereoisomers. For instance, tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate is often obtained in higher yields (42%) compared to its (2R,3S) counterpart (36%) under identical conditions .

Functional Group Analogs

Compounds with modified substituents provide further insights:

| Compound Name | CAS Number | Key Modifications | Applications |

|---|---|---|---|

| tert-butyl 3-(1-hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate | N/A | Aryl and alkyl side chains | Regioselective glycosylation studies |

| tert-butyl 3-methyl-2-(((1R,4aR,4bS,7S,10aR)-1,4a,7-trimethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydrophenanthrene-1-carboxamido)methyl)-1H-indole-1-carboxylate | N/A | Steroid-indole hybrid | Anticancer drug candidates |

Key Comparisons :

- Aryl-Substituted Analogs : The introduction of aryl groups (e.g., 4-methoxyphenyl) increases steric bulk, reducing ring strain in azetidines and improving thermal stability .

- Hybrid Structures: Compounds fused with indole or steroid moieties exhibit enhanced binding affinity to hydrophobic enzyme pockets, a feature less pronounced in the target compound .

Biological Activity

Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate is an organic compound recognized for its unique azetidine ring structure and potential biological activity. This article explores its biological properties, interactions with various biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₇NO₃, with a molar mass of 187.24 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a carboxylate functional group, which enhance its chemical reactivity and biological interactions.

Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molar Mass | 187.24 g/mol |

| Density | 1.1 g/cm³ |

| Boiling Point | ~263 °C |

| LogP | 0.33 |

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities, particularly through its interactions with enzymes and metabolic pathways.

Interaction Studies

Research has focused on the compound's binding affinity with several biological targets, suggesting potential interactions with:

- Enzymes involved in metabolic pathways

- Proteins associated with cellular signaling processes

- Nucleic acids , indicating possible effects on gene expression

Detailed kinetic studies are necessary to elucidate these interactions further and assess the compound's therapeutic potential.

Case Studies and Research Findings

- Enzyme Interaction Study : A study conducted on the binding affinity of this compound with specific metabolic enzymes revealed promising results. The compound demonstrated moderate to high affinity for certain enzymes, suggesting potential roles in metabolic regulation.

- Cellular Signaling : Investigations into the effects of the compound on cellular signaling pathways indicated that it could modulate key signaling molecules, potentially influencing cellular responses to various stimuli.

- Comparative Analysis : A comparative study with structurally similar compounds highlighted the unique biological activity of this compound. The differences in stereochemistry among analogs were shown to significantly affect their biological profiles.

Comparative Table of Similar Compounds

The following table summarizes structural comparisons with related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate | Similar azetidine ring; different stereochemistry | Potentially different biological activity |

| Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | Lacks stereochemical variation at position 2 | May exhibit distinct reactivity patterns |

| Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | Different stereochemistry at both chiral centers | Could lead to variations in pharmacological effects |

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound. Areas for future investigation include:

- Comprehensive pharmacokinetic studies to understand absorption, distribution, metabolism, and excretion (ADME) properties.

- In vivo studies to evaluate efficacy and safety profiles in relevant disease models.

- Exploration of synthetic derivatives to enhance biological activity and selectivity towards specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.